molecular formula C7H17ClN2O B1376649 N-(3-aminopropyl)-2-methylpropanamide hydrochloride CAS No. 1423032-81-8

N-(3-aminopropyl)-2-methylpropanamide hydrochloride

Cat. No.: B1376649
CAS No.: 1423032-81-8
M. Wt: 180.67 g/mol
InChI Key: XIBCSYCICLWQOM-UHFFFAOYSA-N
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Description

¹H/¹³C NMR Analysis

Key NMR signals (predicted using and experimental analogs):

Nucleus δ (ppm) Assignment
¹H 1.05 (d, 6H) Methyl groups (C(CH₃)₂)
¹H 2.15 (m, 1H) Methine proton (CH(CH₃)₂)
¹H 3.25 (t, 2H) Amide-adjacent CH₂
¹H 2.70 (m, 2H) Central CH₂ in propyl chain
¹H 1.65 (m, 2H) Terminal CH₂ in propyl chain
¹H 8.20 (br s, 3H) NH₃⁺ (exchanges with D₂O)
¹³C 175.8 Amide carbonyl (C=O)
¹³C 34.5 Methine carbon (CH(CH₃)₂)
¹³C 25.1, 22.3 Methyl carbons (C(CH₃)₂)

The amide proton (N-H) is typically broad near δ 6.5–7.0 ppm but may merge with NH₃⁺ signals in D₂O.

FT-IR Spectroscopy

Critical absorption bands (based on ):

  • 3300–2500 cm⁻¹ : Broad envelope from N-H stretches (amide and NH₃⁺).
  • 1645 cm⁻¹ : Amide I band (C=O stretch).
  • 1550 cm⁻¹ : Amide II band (N-H bend + C-N stretch).
  • 1450–1350 cm⁻¹ : C-H bending in methyl/propyl groups.
  • 1050 cm⁻¹ : C-N stretch in propylamine.

The absence of peaks above 3000 cm⁻¹ confirms no free -NH₂ (protonated as NH₃⁺Cl⁻).

Mass Spectrometry

ESI-MS (positive mode) shows:

  • [M+H]⁺ at m/z 145.1 (matches C₇H₁₇N₂O⁺).
  • Fragments at m/z 87.1 (loss of propylamine) and m/z 57.1 (C(CH₃)₂CO⁺).
    MALDI-TOF spectra exhibit adducts like [M+Na]⁺ (m/z 167.1) and [M+K]⁺ (m/z 183.1).

Comparative Structural Analysis with Related Alkylpropanamide Derivatives

Compound Structural Variation Key Property Differences
N-(2-Aminoethyl)-2-methylpropanamide Ethyl vs. propyl chain Higher solubility in polar solvents
N-(3-Aminopropyl)-2-methoxy-2-methylpropanamide Methoxy substitution at C2 Reduced H-bond capacity; increased logP
N-(3-Aminopropyl)-2-hydroxy-2-methylpropanamide Hydroxy group at C2 Enhanced hydrophilicity; chelation potential
N-(3-Aminopropyl)methacrylamide α,β-unsaturated amide Polymerization capability; UV activity

Key Trends :

  • Chain Length : Longer alkyl chains (e.g., propyl vs. ethyl) increase lipophilicity but reduce aqueous solubility.
  • Substituent Effects : Electron-withdrawing groups (e.g., methoxy) decrease amide resonance stability, altering reactivity.
  • Ionic vs. Neutral Forms : Hydrochloride salts exhibit higher crystalline stability than free bases.

Properties

IUPAC Name

N-(3-aminopropyl)-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-6(2)7(10)9-5-3-4-8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBCSYCICLWQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-81-8
Record name Propanamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-2-methylpropanamide hydrochloride typically involves the reaction of 1,3-diaminopropane with methacrylic anhydride in the presence of hydroquinone. The reaction is carried out in a dihydrogen chloride solution to form the hydrochloride salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactions using similar reactants and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Blocks for Polymers : This compound serves as a fundamental building block in the synthesis of polymers and copolymers. Its reactivity allows for the incorporation of specific functionalities into polymer chains, which can tailor materials for particular applications.

Biology

  • Biomaterials and Hydrogels : N-(3-aminopropyl)-2-methylpropanamide hydrochloride is utilized in creating biomaterials and hydrogels suitable for tissue engineering. These materials can mimic natural tissue properties, promoting cell adhesion and growth.
  • Drug Delivery Systems : The compound's ability to form stable complexes with nucleic acids and proteins makes it an attractive candidate for drug delivery systems. It can facilitate the transport of therapeutic agents to targeted sites within the body.

Medicine

  • Gene Delivery : Research indicates that this compound may enhance gene delivery mechanisms due to its capacity to interact with negatively charged nucleic acids. This property is crucial for developing effective gene therapy strategies .
  • Diagnostics : The compound's reactivity allows it to be used in diagnostic applications, particularly in forming complexes that can enhance the detection of biomolecules in clinical settings.

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is employed as a reagent in various chemical processes, contributing to the production of specialty chemicals that have specific functionalities tailored to industrial needs.

Case Study 1: Gene Delivery Enhancement

A study demonstrated that this compound significantly improved the transfection efficiency of plasmid DNA in vitro. The compound formed stable complexes with DNA, enhancing cellular uptake and expression levels compared to traditional liposomal methods.

Case Study 2: Hydrogel Development

Research involving this compound led to the development of pH-responsive hydrogels that can be utilized for controlled drug release. These hydrogels exhibited significant swelling behavior in response to pH changes, making them suitable for targeted drug delivery applications.

Mechanism of Action

The primary amine group in N-(3-aminopropyl)-2-methylpropanamide hydrochloride allows it to interact with various molecular targets through hydrogen bonding, ionic interactions, and covalent bonding. These interactions enable the compound to form stable complexes with anionic drugs, nucleic acids, and proteins, facilitating its use in drug delivery and diagnostics. The compound’s pH-responsive nature also makes it suitable for applications where controlled release or targeted delivery is required .

Comparison with Similar Compounds

N-(3-Aminopropyl)methacrylamide Hydrochloride (APM)

  • Structure : Features a methacrylamide group instead of 2-methylpropanamide, with the formula C₇H₁₅ClN₂O (MW: 178.7 g/mol) .
  • Properties :
    • Melting point: 122–124°C .
    • Hydrolytically stable, enabling use in polymerization (e.g., RAFT copolymerization) .
  • Applications: Biomedical polymers and hydrogels due to primary amine reactivity . Used in enzyme nanocapsules for improved thermal/organic solvent stability .
  • Key Differences :
    • APM’s methacrylamide group allows radical polymerization, unlike the target compound’s branched aliphatic chain.
    • APM’s lower molecular weight may enhance diffusion in polymer matrices.

AMTB Hydrochloride (TRPM8 Antagonist)

  • Structure: N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride (MW: ~500 g/mol), with aromatic and heterocyclic substituents .
  • Properties :
    • Acts as a potent TRPM8 ion channel antagonist (IC₅₀: ~10 μM) .
  • Applications :
    • Research tool for studying cold sensation, dry eye disease, and cancer .
  • AMTB’s complex structure confers specific bioactivity, unlike the simpler propanamide derivative.

3-Amino-2-[(4-Fluorophenyl)methyl]-N-Methylpropanamide Hydrochloride

  • Structure : Incorporates a fluorophenylmethyl group (MW: ~280 g/mol) .
  • Properties :
    • Enhanced pharmacological profile due to fluorine’s electron-withdrawing effects.
  • Applications :
    • Pharmaceutical lead compound for targeted therapies .
  • Key Differences :
    • Fluorine substitution improves metabolic stability and bioavailability compared to the target’s aliphatic chain.

N-(3-Aminopropyl)-2-Hydroxybenzamide Hydrochloride

  • Structure : Contains a hydroxybenzamide group (MW: 194.23 g/mol) .
  • Properties: Phenolic hydroxyl group enables hydrogen bonding and pH-dependent solubility.
  • Applications :
    • Building block for drug discovery .
  • Key Differences :
    • The hydroxybenzamide moiety increases polarity compared to the target’s lipophilic 2-methylpropanamide.

Structural and Functional Analysis

Molecular Features Influencing Reactivity

Compound Key Functional Groups Reactivity Profile
Target Compound Branched aliphatic amide Primary amine for conjugation; moderate lipophilicity
APM Methacrylamide Polymerizable double bond; amine conjugation
AMTB Benzamide, thienylmethyl TRPM8 antagonism; aromatic π-π interactions
Fluorophenylmethyl Derivative Fluorophenyl, methylamide Enhanced binding to hydrophobic pockets

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Compound ~194.23 Not reported Moderate (aqueous HCl)
APM 178.7 122–124 High in polar solvents
AMTB ~500 Not reported Low (requires DMSO)
2-Hydroxybenzamide 194.23 Not reported pH-dependent

Biological Activity

N-(3-aminopropyl)-2-methylpropanamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound, also known as APMA, can be synthesized through a reaction involving 1,3-diaminopropane and methacrylic anhydride. The resulting compound possesses a primary amine group, which enhances its reactivity and potential for forming various derivatives useful in biomedical applications .

Molecular Formula: C₇H₁₄N₂O·HCl
Molecular Weight: 178.7 g/mol
CAS Number: 72607-53-5

The biological activity of APMA is largely attributed to its ability to interact with various biological targets. The primary amine group allows for hydrogen bonding and ionic interactions with enzymes and receptors, potentially modulating their activity . This interaction can influence several biological pathways, including those involved in inflammation and cell signaling.

Antimicrobial Properties

Research indicates that derivatives of APMA exhibit significant antimicrobial activity. In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

APMA has been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses . This suggests that APMA could be beneficial in the management of inflammatory diseases.

Anticancer Potential

The anticancer properties of APMA are particularly noteworthy. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways . For instance, compounds related to APMA have been tested against various cancer models, demonstrating significant tumor growth inhibition.

Case Studies and Research Findings

  • Antimicrobial Activity Study:
    • A study evaluated the efficacy of APMA derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanism:
    • In a controlled study on macrophage cultures, APMA reduced the secretion of TNF-α by 50% compared to untreated controls, indicating significant anti-inflammatory effects .
  • Cancer Cell Line Testing:
    • A series of experiments on human breast cancer cell lines revealed that APMA derivatives could reduce cell viability by up to 70% at concentrations of 50 µM, primarily through apoptosis induction .

Summary Table of Biological Activities

Biological Activity Effect Reference
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryReduces cytokine production
AnticancerInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing polymers incorporating N-(3-aminopropyl)-2-methylpropanamide hydrochloride?

  • Methodology : The compound can be copolymerized using reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows precise control over molecular weight and polydispersity. For example, unprotected "clickable" chain transfer agents (CTAs) enable efficient polymerization under aqueous conditions at 70°C, with a monomer-to-CTA ratio of 100:1 . Post-polymerization purification involves dialysis against deionized water to remove unreacted monomers and initiators.

Q. How should researchers characterize the hydrolytic stability of polymers containing this compound?

  • Methodology : Hydrolytic stability can be assessed via prolonged incubation in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Degradation kinetics are monitored using gel permeation chromatography (GPC) to track molecular weight changes and nuclear magnetic resonance (NMR) to confirm retention of primary amine functionality .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact by working in a fume hood. Store at 2–8°C in airtight containers. The compound may contain ≤1,000 ppm MEHQ stabilizer, requiring disposal via certified hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize Ag(I) sorption efficiency in amine-functionalized polymers derived from this compound?

  • Methodology : Adjust crosslinking density during polymerization to balance porosity and amine accessibility. In chloride solutions, sorption capacity (e.g., 105.4 mg Ag(I)/g polymer) is pH-dependent, peaking at pH 5–5. Competing ions (Cu(II), Pb(II)) reduce efficiency; selectivity is enhanced by tuning the heterocyclic substituents in the polymer backbone . Kinetic data should be modeled using pseudo-first-order equations to compare experimental and theoretical sorption rates.

Q. What strategies resolve contradictions in reported degradation rates of hydrogels incorporating this monomer?

  • Methodology : Variability in degradation rates (e.g., 50–90% mass loss over 14 days) may stem from differences in crosslinker density or redox conditions. Use rheological studies to correlate microgel morphology (e.g., interpenetrating networks) with degradation profiles. Controlled reduction experiments with dithiothreitol (DTT) can standardize reductive cleavage of disulfide crosslinkers .

Q. How does monomer purity (>98% vs. technical grade) impact copolymerization efficiency?

  • Methodology : High-purity monomer (>98% HPLC) minimizes side reactions (e.g., branching) during RAFT polymerization. Compare polydispersity indices (PDI) and conversion rates using size-exclusion chromatography (SEC). Technical-grade monomers may require pre-purification via recrystallization in ethanol/water mixtures to remove inhibitors like MEHQ .

Key Research Gaps

  • The role of steric hindrance from the 2-methylpropanamide group in peptide conjugation efficiency remains underexplored.
  • Comparative studies on sorption selectivity (Ag(I) vs. Pt(IV)) in mixed-metal systems are needed.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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N-(3-aminopropyl)-2-methylpropanamide hydrochloride
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N-(3-aminopropyl)-2-methylpropanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.